An In-depth Technical Guide to the Core Mechanisms of Action for IRL 2500
An In-depth Technical Guide to the Core Mechanisms of Action for IRL 2500
This technical guide provides a comprehensive overview of the mechanisms of action for two distinct therapeutic agents identified as IRL 2500: Irosustat, a steroid sulfatase inhibitor, and a selective endothelin-B receptor antagonist. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Irosustat (STX-64), a Steroid Sulfatase (STS) Inhibitor
Irosustat (also known as STX-64, 667-Coumate, BN-83495, or Oristusane) is an orally active, irreversible, nonsteroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] It was developed for the treatment of hormone-sensitive cancers, such as breast, prostate, and endometrial cancer.[1][2]
Core Mechanism of Action
The primary mechanism of action of Irosustat is the irreversible inhibition of steroid sulfatase.[1][2] STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be converted into more potent estrogens and androgens, which can promote the growth of hormone-dependent tumors.[1][2] By blocking this conversion, Irosustat effectively reduces the levels of active estrogens and androgens in the body, thereby inhibiting the growth of hormone-sensitive cancers.[2]
Signaling Pathway
The signaling pathway affected by Irosustat is central to steroid hormone synthesis. The diagram below illustrates the metabolic cascade and the point of intervention by Irosustat.
Quantitative Data
The following table summarizes the quantitative data on the efficacy of Irosustat from clinical studies.
| Parameter | Value | Cell Line/Tissue | Reference |
| IC50 | 8 nM | - | [3] |
| IC50 | 0.2 nM | MCF-7 cells | [3] |
| STS Activity Inhibition | 98-99% | Breast tumor tissue | [1][4] |
| STS Activity Inhibition | >95% | Peripheral blood mononuclear cells | [4] |
Experimental Protocols
Inhibition of STS Activity in Peripheral Blood Lymphocytes and Breast Tumor Tissue: In a Phase I clinical trial, postmenopausal women with breast cancer were treated with Irosustat.[4] STS activity was measured in peripheral blood lymphocytes and biopsied breast tumor tissue at the end of a 5-day dosing period.[4] The results showed a significant inhibition of STS activity by 98% in peripheral blood lymphocytes and 99% in breast tumor tissue.[4]
IRIS Study Protocol: The IRIS study was a Phase II, multicenter, open-label trial.[5] Postmenopausal women with ER-positive, locally advanced or metastatic breast cancer who had progressed on a first-line aromatase inhibitor (AI) were enrolled.[5][6] Patients continued their AI treatment and were administered 40 mg of Irosustat orally once daily.[5] The primary endpoint was the clinical benefit rate (CBR), defined as complete response (CR), partial response (PR), or stable disease (SD) for at least 6 months.[6]
Section 2: IRL 2500, a Selective Endothelin-B (ETB) Receptor Antagonist
IRL 2500 is a potent and selective antagonist of the endothelin-B (ETB) receptor.[7][8] It is a peptide-mimetic based on the C-terminal tripeptide of endothelin-1 (B181129).[9] Endothelin receptors (ETA and ETB) are G-protein-coupled receptors (GPCRs) involved in the regulation of blood pressure.[9]
Core Mechanism of Action
IRL 2500 functions as a selective antagonist, and more specifically as an inverse agonist, of the ETB receptor.[10][11] This means it binds to the ETB receptor and stabilizes its inactive conformation, thereby preventing its activation by endogenous ligands like endothelin-1 (ET-1).[10] The activation of ETB receptors on endothelial cells typically leads to vasodilation through the release of nitric oxide.[9] In contrast, ETB receptors on smooth muscle cells can mediate vasoconstriction. The overall physiological effect of ETB receptor antagonism can be complex, leading to either a decrease or increase in blood pressure depending on the specific vascular bed and physiological state.[7]
Signaling Pathway
The endothelin signaling pathway is a key regulator of vascular tone. The diagram below illustrates the role of ET-1 and the points of action for ETA and ETB receptors, as well as the inhibitory effect of IRL 2500.
Quantitative Data
The following table presents the binding affinities of IRL 2500 for endothelin receptors.
| Parameter | Value | Receptor | Reference |
| IC50 | 1.3 nM | ETB | [8][12] |
| IC50 | 94 nM | ETA | [8][12] |
Experimental Protocols
Receptor Binding Assay: The binding affinity of IRL 2500 to human ETA and ETB receptors was determined using transfected Chinese hamster ovary (CHO) cells.[8] The ability of IRL 2500 to inhibit the binding of [125I]-endothelin-1 (ET-1) was measured, yielding IC50 values of 94 nM for ETA and 1.3 nM for ETB receptors.[8]
In Vivo Hemodynamic Studies in Rats: The pharmacological effects of IRL 2500 were evaluated in conscious, spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats.[7] IRL 2500 was administered intravenously (10 mg/kg), and its effect on the vasodepressor and pressor responses to ET-1 and the ETB-selective agonist IRL 1620 was monitored.[7] In anesthetized rats, IRL 2500 (10 mg/kg, i.v.) was shown to inhibit the initial transient decrease in mean arterial pressure induced by IRL 1620.[8]
References
- 1. Irosustat - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Effects of the ETB-selective antagonist IRL 2500 in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Endothelin ETB Receptor-Mediated Astrocytic Activation: Pathological Roles in Brain Disorders [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
